3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one

GPR119 agonism hERG liability indolinylpyrimidine SAR

3-(2-(Indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one is a synthetic, small-molecule indolinylpyrimidine derivative (MW 346.39 g/mol, formula C20H18N4O2). The compound belongs to a pharmacologically significant class of heterocyclic scaffolds characterized by a pyrimidin-4(3H)-one core, which serves as a privileged structure in kinase inhibition and G-protein-coupled receptor (GPCR) modulation.

Molecular Formula C20H18N4O2
Molecular Weight 346.39
CAS No. 1421481-76-6
Cat. No. B2598619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one
CAS1421481-76-6
Molecular FormulaC20H18N4O2
Molecular Weight346.39
Structural Identifiers
SMILESCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C20H18N4O2/c1-14-12-18(25)24(20(22-14)16-6-9-21-10-7-16)13-19(26)23-11-8-15-4-2-3-5-17(15)23/h2-7,9-10,12H,8,11,13H2,1H3
InChIKeyOJCYYNLCXAWHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(Indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one (CAS 1421481-76-6): Core Scaffold & Procurement Profile


3-(2-(Indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one is a synthetic, small-molecule indolinylpyrimidine derivative (MW 346.39 g/mol, formula C20H18N4O2) . The compound belongs to a pharmacologically significant class of heterocyclic scaffolds characterized by a pyrimidin-4(3H)-one core, which serves as a privileged structure in kinase inhibition and G-protein-coupled receptor (GPCR) modulation [1]. Its specific substitution pattern—an N3 indolinyl-2-oxoethyl group, a C6 methyl substituent, and a C2 pyridin-4-yl ring—distinguishes it from other indolinylpyrimidine analogs and positions it as a versatile intermediate or probe molecule for structure-activity relationship (SAR) studies in metabolic and inflammatory disease programs.

Why Generic Indolinylpyrimidine Analogs Cannot Substitute 3-(2-(Indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one


Within the indolinylpyrimidine class, minor structural modifications profoundly alter both primary pharmacological activity and critical safety liabilities. Studies on related GPR119 agonists demonstrate that the presence or absence of a single substituent, such as a methylsulfonyl group at the indoline 5-position, can determine whether a compound is a potent receptor agonist or carries unacceptable hERG K+ channel inhibition [1]. The target compound's unique combination of a 2-pyridin-4-yl substituent, a 6-methyl group, and an unsubstituted indoline ring connected via an oxoethyl linker occupies a distinct region of chemical space not covered by other commercially available indolinylpyrimidine analogs . Substituting a generic analog with a different substitution pattern—such as a 5-methylsulfonyl or a morpholine group—would alter hydrogen bonding capacity, lipophilicity, and conformational flexibility, leading to divergent target engagement profiles and confounding SAR interpretation [1]. Therefore, procurement decisions predicated on structural similarity alone risk introducing uncontrolled variables that compromise experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(2-(Indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one


Structural Differentiation from the Prototypical hERG-Liable GPR119 Agonist 'Compound 2'

The target compound lacks the 5-methylsulfonyl substituent present on the indoline ring of the prototypical GPR119 agonist 'Compound 2', which was identified as a key structural driver of potent hERG K+ channel inhibition [1]. In the Takeda series, Compound 2 exhibited attractive GPR119 potency but inhibited the hERG channel, necessitating a complete redesign of the indoline 5-position to a piperidinone motif (Compound 24b) to minimize this cardiac safety liability [1]. The target compound, by virtue of its unsubstituted indoline ring, is predicted to have a fundamentally different hERG interaction profile compared to Compound 2, although experimental hERG IC50 data for the target compound has not been publicly reported at the time of this analysis.

GPR119 agonism hERG liability indolinylpyrimidine SAR

2-Pyridin-4-yl Substituent as a Key Differentiator from 2-Morpholino-Pyrimidinone PI3Kβ Inhibitors

A structurally related series of 2-morpholino-substituted pyrimidin-4(3H)-one derivatives, including the clinical candidate SAR260301, were developed as selective PI3Kβ inhibitors [1]. SAR260301 contains a morpholine group at the pyrimidine 2-position and achieved a PI3Kβ IC50 of 52 nM . The target compound replaces the morpholine with a pyridin-4-yl group, which alters the hydrogen-bonding capacity at the kinase hinge-binding region and is expected to shift kinase selectivity profiles . While quantitative PI3K inhibition data for the target compound are not publicly available, the 2-pyridin-4-yl substitution represents a deliberate structural divergence from the established PI3Kβ pharmacophore, making the target compound a valuable tool for exploring alternative kinase targets or reducing off-target PI3K pathway modulation.

PI3Kβ inhibition kinase selectivity pyrimidinone scaffold

Indoline N-Substitution Pattern Divergence from Dengue Antiviral Indoline Derivatives

A patent (US11053196) describes indoline derivatives with antiviral activity against dengue virus (DENV-2), exemplified by a compound achieving an EC50 of 0.380 nM in a GFP-labeled DENV-2 16681 strain assay [1]. These compounds feature a distinct N-substitution pattern on the indoline ring, including a 4-chlorophenyl group and a trifluoromethyl substituent, connected via a similar oxoethyl linker to a pyrimidine-based core. The target compound's simpler, unsubstituted indoline N-linked via the oxoethyl bridge to a 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one scaffold offers a chemically less complex starting point for SAR exploration. This reduction in molecular complexity (lower molecular weight, fewer halogen substituents, reduced lipophilicity) is advantageous for fragment-based or ligand-efficiency-driven optimization campaigns where the goal is to build potency from a minimal pharmacophore.

antiviral dengue virus indoline scaffold SAR

Optimal Application Scenarios for 3-(2-(Indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one Based on Evidence Profile


GPR119 Agonist Lead Optimization with Reduced hERG Liability Risk

Use as a structurally differentiated starting scaffold in GPR119 agonist programs where the prototypical 5-methylsulfonylindoline leads (e.g., Compound 2 from the Takeda series) are excluded due to unacceptable hERG channel inhibition [1]. The target compound's unsubstituted indoline ring eliminates the known hERG pharmacophore, allowing medicinal chemistry teams to explore alternative hydrogen bond acceptor motifs at the indoline 5-position without inheriting cardiac ion channel liabilities.

Kinase Selectivity Profiling Against PI3Kβ-Dependent Pathways

Deploy as a selectivity control compound in kinase panels alongside SAR260301 or other 2-morpholino-pyrimidinone PI3Kβ inhibitors to empirically determine whether the 2-pyridin-4-yl substitution redirects kinase inhibition away from PI3Kβ toward alternative targets [2]. The differentiated hinge-binding motif enables deconvolution of PI3Kβ-specific from off-target cellular effects in PTEN-deficient cancer models.

Fragment-Based Antiviral Lead Discovery

Employ as a fragment-like core scaffold (MW <350, no halogens) for systematic elaboration into novel antiviral agents, particularly against flaviviruses such as dengue virus (DENV) [3]. The indoline oxoethyl pyrimidinone framework can be diversified at multiple vectors (indoline N-position, pyrimidine C6, pyridin-4-yl replacement) to build potency from a minimal pharmacophore, guided by structural information from high-potency indoline-based DENV inhibitors.

Negative Control for Methylsulfonyl-Dependent Biological Assays

Utilize as a matched negative control compound in assays where biological activity is contingent upon the presence of a methylsulfonyl or sulfone functional group (e.g., certain hERG binding assays, GPR119 activation where the methylsulfonyl group serves as a critical hydrogen bond acceptor) [1]. The target compound retains the core indolinylpyrimidine architecture while lacking the sulfone moiety, enabling rigorous validation of structure-activity relationships.

Quote Request

Request a Quote for 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.